molecular formula C11H11N3O4 B555318 L-Pyroglutamic acid 4-nitroanilide CAS No. 66642-35-1

L-Pyroglutamic acid 4-nitroanilide

Cat. No. B555318
CAS RN: 66642-35-1
M. Wt: 249,22 g/mole
InChI Key: HGNBEWLBSCSJGV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Application 1: Substrate for Pyrrolidonyl Peptidase

  • Scientific Field : Biochemistry
  • Summary of Application : L-Pyroglutamyl derivatives of p-nitroaniline were synthesized as new sensitive substrates for pyrrolidonyl peptidase (pyrrolidonecarboxylyl peptidase) from Bacillus amyloliquefaciens .
  • Methods of Application : The hydrolyses of these substrates could be followed by conventional colorimetric and fluorometric procedures . The values of Km were estimated to be 0.69 mm for anilide substrate and 0.33 mm for methylcoumarin substrate in the pyrrolidonyl peptidase reaction at pH 8.0 .
  • Results or Outcomes : The methylcoumarin compound was about one thousand fold more sensitive than the anilide substrate . The assay of enzymatic activity is not only simplified but can also be made highly sensitive by the use of chromogenic and fluorogenic substrates .

Application 2: Antifungal Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized . These compounds showed potent antifungal activity .
  • Methods of Application : The effect of different substituents on the triazole ring at the ortho-, meta - and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans .
  • Results or Outcomes : Results indicated that some of the L-pyroglutamic acid derivatives possessed antifungal activity against Phytophthora infestans . Compounds with a phenyl or benzyl group on the triazole ring at the meta-position of the benzene ring showed potent antifungal activity .

Safety And Hazards

When handling L-Pyroglutamic acid 4-nitroanilide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye5. Personal protective equipment should be used, including chemical impermeable gloves5.


properties

IUPAC Name

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNBEWLBSCSJGV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985224
Record name 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Pyroglutamic acid 4-nitroanilide

CAS RN

66642-35-1
Record name Pyroglutamine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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